Pirtobrutinib

Description

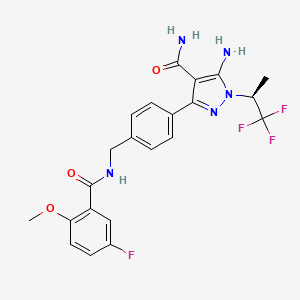

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZAWAUZXYCBKZ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F4N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101700-15-4 | |

| Record name | Pirtobrutinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101700154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-PYRAZOLE-4-CARBOXAMIDE, 5-AMINO-3-[4-[[(5-FLUORO-2-METHOXYBENZOYL)AMINO]METHY L]PHENYL]-1-[(1S)-2,2,2-TRIFLUORO-1-METHYLETHYL]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRTOBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNA39I7ZVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

pirtobrutinib mechanism of action in B-cell malignancies

An In-depth Technical Guide on the Core Mechanism of Action of Pirtobrutinib in B-cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical nonreceptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1] This pathway is fundamental for the development, proliferation, and survival of B-cells.[1] Consequently, aberrant BCR signaling is a defining characteristic of numerous B-cell malignancies, establishing BTK as a premier therapeutic target.[1] The first generation of BTK inhibitors, known as covalent inhibitors (cBTKi), function by forming a permanent, irreversible bond with a cysteine residue (C481) in the active site of BTK.[2][3] While transformative, their efficacy is limited by the emergence of resistance, most commonly through mutations at the C481 binding site, and by off-target side effects.[4][5]

This compound (formerly LOXO-305) represents a significant advancement in this class as a highly selective, non-covalent (reversible) BTK inhibitor.[4][6] Its distinct mechanism of action allows it to overcome the primary resistance mechanism to covalent inhibitors and offers a favorable safety profile, making it a valuable agent in the treatment of B-cell malignancies.[1][7] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Non-Covalent, Reversible Inhibition

At the heart of this compound's function is its reversible, non-covalent binding to BTK.[1] Unlike covalent inhibitors that require interaction with the C481 residue, this compound binds within the ATP-binding pocket at a site spatially distinct from C481.[4][8] This interaction involves an extensive network with BTK and surrounding water molecules.[9][10]

This unique binding modality confers two key advantages:

-

Overcoming C481-Mutant Resistance: Because this compound does not interact directly with the C481 residue, it retains potent inhibitory activity against both wild-type (WT) BTK and BTK with C481 substitution mutations (e.g., C481S, C481R) that render covalent inhibitors ineffective.[4][6][8]

-

Stabilization of Inactive BTK Conformation: this compound binding uniquely stabilizes BTK in a closed, inactive conformation.[9][10] This is evidenced by its ability to prevent phosphorylation of Y551 in the activation loop, a step that is not blocked by covalent inhibitors.[9][10] By locking the enzyme in this state, it potently inhibits its kinase activity. It also effectively inhibits BTK autophosphorylation at tyrosine 223 (Y223).[8]

This mechanism effectively shuts down the downstream signaling cascade, including molecules like PLCγ2, AKT, and NF-κB, which are essential for the survival and proliferation of malignant B-cells.[1][6] The disruption of these pathways ultimately leads to the inhibition of cell growth and the induction of apoptosis.[1]

Data Presentation: Quantitative Analysis

The efficacy and selectivity of this compound have been extensively characterized through biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Potency and Binding Kinetics of this compound

This table details the inhibitory concentration and binding affinity of this compound for both wild-type and C481S-mutant BTK.

| Parameter | BTK (Wild-Type) | BTK (C481S Mutant) | Source |

| IC₅₀ (nM) | 3.2 | 1.4 | [9] |

| K D (nM) | 3.7 | 1.5 | [9] |

| **Complex Half-life (t₁/₂) ** | ~2.4 hours | ~1.5 hours | [9] |

| IC₅₀: Half-maximal inhibitory concentration. K D: Equilibrium dissociation constant. |

Table 2: Kinase Selectivity Profile

This compound exhibits high selectivity for BTK. In a broad kinase panel screen, its specificity was compared against other BTK inhibitors.

| Kinase Inhibitor | Concentration | Number of Kinases Profiled | Kinases Inhibited >50% | Source |

| This compound | 100 nM | 371 | 4 | [9] |

| Ibrutinib | 100 nM | 371 | 22 | [9] |

| Zanubrutinib | 100 nM | 367 | 6 | [9] |

| This demonstrates this compound's improved selectivity, which is hypothesized to contribute to its favorable safety profile and low rates of off-target side effects.[9][11] |

Table 3: Clinical Efficacy in Relapsed/Refractory (R/R) B-Cell Malignancies (BRUIN Phase 1/2 Study)

The clinical activity of this compound has been demonstrated in heavily pretreated patient populations, including those previously treated with a covalent BTK inhibitor.

| Malignancy | Patient Cohort | Overall Response Rate (ORR) | Source |

| CLL/SLL | All evaluable patients (n=139) | 63% | [12] |

| CLL/SLL | Previously treated with cBTKi (n=121) | 62% | [12] |

| CLL/SLL | With BTK C481 mutations | 71% | [8][12] |

| CLL/SLL | With BTK wild-type | 66% | [8][12] |

| Mantle Cell Lymphoma (MCL) | All evaluable patients (n=56) | 52% | [12][13] |

| CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; cBTKi: covalent BTK inhibitor. |

Signaling Pathway Visualization

The B-Cell Receptor (BCR) signaling pathway is a complex cascade essential for B-cell function. This compound's primary therapeutic effect is achieved by inhibiting BTK within this pathway.

Caption: this compound inhibits BTK within the B-Cell Receptor (BCR) signaling cascade.

Experimental Protocols & Workflows

The characterization of this compound relies on a suite of biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (HotSpot™ Assay)

This assay quantifies the direct inhibitory effect of a compound on purified kinase activity.

-

Objective: To determine the IC₅₀ of this compound against BTK and other kinases.

-

Methodology: The assay measures the incorporation of [³³P]-PO₄ from [γ-³³P]-ATP into a poly-(Glu, Tyr) peptide substrate by the kinase (e.g., BTK, BTK C481S).[10]

-

The purified kinase enzyme is incubated with the peptide substrate and varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of [γ-³³P]-ATP.

-

After incubation, the reaction is stopped, and the radiolabeled peptide is captured on a filter.

-

Radioactivity is measured using a scintillation counter to determine the level of kinase activity.

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.[9] A similar methodology is used for broad kinome profiling against hundreds of other human kinases.[9][10]

-

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target kinase within living cells.

-

Objective: To quantify the cellular IC₅₀ for this compound against BTK and other kinases like TEC, TXK, etc.

-

Methodology:

-

HEK293 cells are transiently transfected with a vector expressing the target kinase fused to a NanoLuc® luciferase.[9]

-

A cell-permeable fluorescent tracer that reversibly binds to the kinase is added to the cells.

-

In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion protein, bringing the tracer and luciferase into close proximity and allowing for Bioluminescence Resonance Energy Transfer (BRET).

-

Cells are then treated with serial dilutions of this compound for one hour.[9]

-

This compound competes with the tracer for binding to the kinase, disrupting the BRET signal in a dose-dependent manner.

-

Emission signals are measured with a plate reader, and IC₅₀ values are calculated.[9]

-

Calcium Flux Assay

This assay measures a key downstream event of BCR activation.

-

Objective: To assess the functional inhibition of the BCR pathway in B-cell lines.

-

Methodology:

-

B-cell lymphoma cell lines (e.g., REC-1, TMD8) are plated in 96-well plates.[9]

-

Cells are pre-treated with this compound for approximately 100 minutes.[9]

-

A calcium-sensitive fluorescent dye (e.g., Calbryte™ 520 AM) is loaded into the cells.[9]

-

The BCR pathway is stimulated using an anti-IgM antibody, which induces a flux of intracellular calcium.[9]

-

The resulting fluorescent signal is read on a plate reader. This compound's inhibition of the pathway is measured by the reduction in the calcium signal.[9]

-

General Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel BTK inhibitor like this compound.

Caption: Preclinical workflow for characterizing a novel BTK inhibitor.

Mechanisms of Acquired Resistance

Despite this compound's efficacy in patients with C481-mutant disease, acquired resistance can still emerge through novel, non-C481 mutations in the BTK kinase domain.[5][14] These mutations are thought to limit this compound's ability to bind to the ATP pocket.[5] Additionally, mutations in downstream signaling molecules can render the malignant cells less dependent on BTK.[3]

-

On-Target BTK Mutations: Several mutations have been identified in patients who progress on this compound, including:

-

Off-Target Mutations: Activating mutations in PLCγ2, a direct substrate of BTK, can also confer resistance by allowing BCR signaling to persist despite BTK inhibition.[3]

It is noteworthy that in about half of the patients who progress on this compound, no acquired BTK mutations are found, indicating that alternative, yet-to-be-defined mechanisms of resistance also exist.[14]

Resistance Pathways Logic Diagram

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. esmo.org [esmo.org]

- 4. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. mdpi.com [mdpi.com]

- 9. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. This compound: A novel non-covalent BTK inhibitor for the treatment of adults with relapsed/refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docwirenews.com [docwirenews.com]

The Discovery and Preclinical Development of Pirtobrutinib: A Technical Guide

Pirtobrutinib (formerly LOXO-305) is a first-in-class, highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor.[1] Its development marks a significant advancement in the treatment of B-cell malignancies, offering a potent therapeutic option for patients who have developed resistance or intolerance to prior covalent BTK inhibitors.[2][3][4] This guide provides an in-depth overview of the core discovery and preclinical evaluation of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed.

Discovery and Rationale

This compound, initially known as RXC005, was discovered by Redx Pharma and subsequently developed by Loxo Oncology. The primary rationale for its development was to overcome the limitations of approved covalent BTK inhibitors (cBTKis) like ibrutinib, acalabrutinib, and zanubrutinib.[1][5] These cBTKis form an irreversible bond with a cysteine residue at position 481 (C481) in the ATP-binding site of BTK.[3][6] A common mechanism of acquired resistance to these drugs is the mutation of this residue (e.g., C481S), which prevents covalent binding and renders the inhibitors ineffective.[3][7]

This compound was designed to bind to BTK reversibly and with high affinity, independent of the C481 residue, thus maintaining activity against both wild-type (WT) and C481-mutant BTK.[7][8] This non-covalent binding mechanism, coupled with high selectivity, aimed to provide a durable therapeutic effect with an improved safety profile by minimizing off-target kinase inhibition associated with toxicities of cBTKis.[1][9]

Mechanism of Action

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for the proliferation, survival, and differentiation of B-cells.[2][7][10] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies.[7] this compound exerts its therapeutic effect by selectively and reversibly binding to the ATP-binding pocket of BTK.[8]

Key features of this compound's mechanism include:

-

Non-Covalent, Reversible Binding : Unlike cBTKis, this compound does not form a permanent bond, allowing it to effectively inhibit BTK even in the presence of C481 resistance mutations.[7][10]

-

Stabilization of Inactive Conformation : Biophysical and structural studies show that this compound binding stabilizes BTK in a closed, inactive conformation. A unique consequence of this is the prevention of phosphorylation at tyrosine 551 (Y551) in the activation loop, an event not observed with cBTKis.[1][5]

-

Potent Inhibition of Downstream Signaling : By inhibiting BTK, this compound effectively blocks downstream signaling cascades involving PLCγ2, AKT, and NF-κB, ultimately leading to decreased B-cell proliferation and survival.[7] X-ray crystallography has confirmed that this compound binds within the ATP-binding site through an extensive network of interactions with the protein and surrounding water molecules, distant from the C481 residue.[1][3][11]

References

- 1. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 3. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emjreviews.com [emjreviews.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Facebook [cancer.gov]

- 9. This compound: the ‘brute’ with a softer side - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. rcsb.org [rcsb.org]

Pirtobrutinib: A Deep Dive into its Target Profile and Kinase Selectivity

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile and kinase selectivity of pirtobrutinib, a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). This compound represents a significant advancement in the treatment of B-cell malignancies, demonstrating potent inhibition of both wild-type BTK and clinically relevant C481S mutant forms that confer resistance to covalent BTK inhibitors.

Core Mechanism of Action

This compound is a potent and reversible inhibitor of BTK, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[3] Unlike first-generation covalent BTK inhibitors, this compound does not form a permanent bond with the cysteine 481 (C481) residue in the BTK active site.[2] Instead, it binds non-covalently to the ATP binding region, a mechanism that allows it to effectively inhibit BTK regardless of the C481 mutational status.[2][4] This reversible binding is a key feature that enables this compound to overcome a common resistance mechanism to covalent inhibitors.[2]

Preclinical studies have shown that this compound stabilizes BTK in an inactive conformation, preventing phosphorylation of Y551 in the activation loop, a step distinct from the action of covalent BTK inhibitors.[4][5] This unique mode of action contributes to its potent and sustained inhibition of BTK signaling.[4]

Quantitative Target Profile

This compound demonstrates high-potency inhibition of both wild-type (WT) and C481S-mutant BTK. Its binding affinity and inhibitory activity are summarized in the tables below.

Table 1: this compound Potency Against BTK

| Target | Assay Type | Parameter | Value (nM) |

| Wild-Type BTK | Radiometric Enzyme Assay | IC₅₀ | 3.2[4] |

| C481S-Mutant BTK | Radiometric Enzyme Assay | IC₅₀ | 1.4[4] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: this compound Binding Kinetics to BTK

| Target | Assay Type | Parameter | Value |

| Wild-Type BTK | Surface Plasmon Resonance | K_D (nM) | Single-digit nanomolar[4] |

| C481S-Mutant BTK | Surface Plasmon Resonance | K_D (nM) | Single-digit nanomolar[4] |

| Wild-Type BTK Complex | Surface Plasmon Resonance | Half-life (t½) | 1.5 - 2.4 hours[4] |

| C481S-Mutant BTK Complex | Surface Plasmon Resonance | Half-life (t½) | 1.5 - 2.4 hours[4] |

K_D (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. A lower K_D indicates a higher binding affinity.

Kinase Selectivity Profile

A key attribute of this compound is its exceptional kinase selectivity. Enzymatic profiling against a broad panel of human kinases has demonstrated that this compound is highly selective for BTK.

In a comprehensive screen against 371 human kinases, this compound at a concentration of 1 µM inhibited only BTK and eight other kinases by more than 50%.[4] Follow-up dose-response assays revealed that only six of these kinases displayed less than 100-fold selectivity versus BTK.[4] This high degree of selectivity is believed to contribute to its favorable safety profile by minimizing off-target effects.[2]

Table 3: this compound Kinase Selectivity

| Kinase | Fold Selectivity vs. BTK |

| BTK | 1 |

| Kinase 1 | < 100-fold[4] |

| Kinase 2 | < 100-fold[4] |

| Kinase 3 | < 100-fold[4] |

| Kinase 4 | < 100-fold[4] |

| Kinase 5 | < 100-fold[4] |

| Kinase 6 | < 100-fold[4] |

Note: The specific identities of the off-target kinases with <100-fold selectivity are detailed in the supplemental data of the preclinical characterization study by Gomez et al., Blood 2023.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radiometric In Vitro Enzyme Assay (HotSpot™ Kinase Assay)

This assay was utilized to determine the IC₅₀ values of this compound against BTK and its mutants.

-

Reaction Setup : Kinase reactions were performed in a buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

-

Compound Addition : this compound was serially diluted and added to the reaction mixture.

-

Initiation : The kinase reaction was initiated by the addition of [γ-³³P]ATP.

-

Incubation : The reaction was allowed to proceed for a defined period to allow for substrate phosphorylation.

-

Termination and Detection : The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radiolabel was quantified using a scintillation counter.

-

Data Analysis : IC₅₀ values were calculated from the dose-response curves using a 4-parameter logistic fit.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR was employed to measure the binding affinity (K_D) and dissociation kinetics of this compound to BTK.

-

Immobilization : Full-length biotinylated wild-type BTK and BTK C481S were immobilized on a Series S streptavidin sensor chip.

-

Analyte Injection : A series of increasing concentrations of this compound were injected over the sensor chip surface.

-

Association/Dissociation Monitoring : The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the chip surface.

-

Data Analysis : The resulting sensorgrams were analyzed using Biacore evaluation software to calculate the association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Cellular BTK Target Engagement Assay

A chemoproteomics approach was used to assess the cellular selectivity of this compound in peripheral blood mononuclear cells (PBMCs).

-

Cell Treatment : PBMCs were incubated with varying concentrations of this compound.

-

Probe Incubation : Cells were then treated with a biotinylated acyl phosphate (B84403) probe that irreversibly binds to a conserved lysine (B10760008) in the ATP-binding pocket of kinases.

-

Lysis and Enrichment : Cells were lysed, and probe-labeled proteins were enriched using streptavidin beads.

-

Mass Spectrometry : The enriched proteins were identified and quantified by mass spectrometry.

-

Data Analysis : The reduction in probe binding to BTK and other kinases in the presence of this compound was quantified to determine cellular target engagement and selectivity.

Visualizations

This compound Signaling Pathway

Caption: this compound's reversible inhibition of both wild-type and C481S-mutant BTK.

Experimental Workflow for Kinase Selectivity Profiling

Caption: Workflow for determining this compound's kinase selectivity.

References

- 1. ashpublications.org [ashpublications.org]

- 2. ashpublications.org [ashpublications.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COMPARISON OF BLEEDING-RELATED EVENTS IN PATIENTS WHO RECEIVED this compound WITH AND WITHOUT ANTITHROMBOTIC AGENTS | Hematology, Transfusion and Cell Therapy [htct.com.br]

Pirtobrutinib: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirtobrutinib, marketed under the brand name Jaypirca, is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Its unique reversible binding mechanism allows it to overcome resistance to covalent BTK inhibitors, marking a significant advancement in the treatment of B-cell malignancies such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3][5] This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathways developed for this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name (S)-5-amino-3-(4-(((5-fluoro-2-methoxybenzoyl)amino)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide.[2] Its chemical and physical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 5-amino-3-(4-{[(5-fluoro-2-methoxybenzoyl)amino]methyl}phenyl)-1-((2S)-1,1,1-trifluoropropan-2-yl)pyrazole-4-carboxamide | [1] |

| Molecular Formula | C22H21F4N5O3 | [1][5] |

| Molecular Weight | 479.436 g/mol | [1] |

| CAS Number | 2101700-15-4 | [1][5] |

| SMILES | COc1ccc(F)cc1C(=O)NCc1ccc(-c2nn(--INVALID-LINK--C(F)(F)F)c(N)c2C(N)=O)cc1 | [1] |

| InChI Key | FWZAWAUZXYCBKZ-NSHDSACASA-N | [1][2] |

The structure of this compound features a central pyrazole (B372694) ring, which is a common scaffold in medicinal chemistry. Attached to this core are several key functional groups that contribute to its high affinity and selectivity for the BTK enzyme. The trifluoromethyl group and the fluorinated methoxybenzoyl moiety are crucial for its binding interactions within the kinase domain of BTK.

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3] Unlike first and second-generation BTK inhibitors which form a covalent bond with a cysteine residue (C481) in the active site of BTK, this compound binds non-covalently.[5] This reversible binding mode allows it to be effective against BTK enzymes that have acquired mutations at the C481 residue, a common mechanism of resistance to covalent inhibitors.[3][5]

The BCR signaling pathway is essential for the proliferation, survival, and differentiation of B-cells. Upon antigen binding to the B-cell receptor, a cascade of downstream signaling events is initiated, with BTK playing a pivotal role. By inhibiting BTK, this compound effectively blocks this signaling cascade, leading to decreased B-cell proliferation and survival.

References

Pirtobrutinib's Binding Kinetics to Wild-Type and Mutant BTK: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of pirtobrutinib to both wild-type (WT) and mutant Bruton's tyrosine kinase (BTK). This compound is a highly selective, non-covalent (reversible) BTK inhibitor that has demonstrated significant clinical activity in B-cell malignancies, including in patients who have developed resistance to covalent BTK inhibitors (cBTKis).[1][2][3] This guide will delve into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Binding Kinetics of this compound

This compound demonstrates potent and sustained inhibition of both wild-type and mutant BTK. Its non-covalent binding mechanism allows it to effectively inhibit BTK even in the presence of the C481S mutation, the most common mechanism of resistance to cBTKis.[2][4]

Table 1: In Vitro Enzymatic Inhibition and Binding Affinity of this compound for Wild-Type and C481-Mutant BTK

| Target | Assay Type | Parameter | Value | Reference |

| Wild-Type BTK | Radiometric Enzyme Assay | IC50 | 3.2 nM | [1] |

| Surface Plasmon Resonance (SPR) | K_D | Single-digit nM | [1][5] | |

| SPR | t½ (complex half-life) | 1.5 - 2.4 hours | [1][5] | |

| Cellular Autophosphorylation (Y223) | IC50 | 3.68 nM | [6] | |

| BTK C481S | Radiometric Enzyme Assay | IC50 | 1.4 nM | [1] |

| SPR | K_D | Single-digit nM | [1][5] | |

| SPR | t½ (complex half-life) | 1.5 - 2.4 hours | [1][5] | |

| Cellular Autophosphorylation (Y223) | IC50 | 8.45 nM | [6] | |

| BTK C481T | Cellular Autophosphorylation (Y223) | IC50 | 7.23 nM | [6] |

| BTK C481R | Cellular Autophosphorylation (Y223) | IC50 | 11.73 nM | [6] |

Table 2: Cellular Activity of this compound in B-Cell Lines

| Cell Line | Cell Type | Parameter | Value | Reference |

| Ramos RA1 | Burkitt's Lymphoma | IC50 (PLCγ2 Y1217 Phosphorylation) | 9.1 nM | [1] |

| REC-1 | Mantle Cell Lymphoma | IC50 (PLCγ2 Y1217 Phosphorylation) | 51.7 nM | [1] |

| TMD8 | ABC-DLBCL | IC50 (Cell Proliferation) | 6.4 nM | [1] |

| REC-1 | Mantle Cell Lymphoma | IC50 (Cell Proliferation) | 3.1 nM | [1] |

Resistance Beyond C481 Mutations

While this compound effectively targets the C481S mutation, acquired resistance can emerge through other BTK mutations.[7] Studies have identified mutations in the BTK kinase domain, such as T474I and L528W, in patients who have progressed on this compound.[8][9] The T474I mutation, a "gatekeeper" mutation, is predicted to sterically hinder this compound binding.[1][9] The L528W mutation, while not directly impacting the binding pocket, is catalytically inactive and may confer resistance through alternative signaling pathways.[9]

Experimental Protocols

The following sections detail the methodologies used to characterize the binding kinetics and cellular activity of this compound.

Radiometric In Vitro Enzyme Assays

This assay quantifies the enzymatic activity of BTK by measuring the incorporation of radio-labeled phosphate (B84403) into a substrate.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK and its mutants.

-

Procedure:

-

Recombinant BTK enzyme (wild-type or mutant) is incubated with a substrate (e.g., a poly-GT peptide) and γ-³²P-ATP in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the radio-labeled substrate is separated from the free γ-³²P-ATP.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.[1]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

-

Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of this compound binding to BTK.

-

Procedure:

-

Recombinant BTK protein is immobilized on a sensor chip surface.

-

A solution containing this compound at various concentrations is flowed over the sensor chip, allowing for association.

-

A buffer solution is then flowed over the chip to initiate dissociation.

-

The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.

-

The resulting sensorgrams are fitted to a kinetic binding model to determine k_on, k_off, and K_D. The complex half-life (t½) can be calculated from the dissociation rate (t½ = ln(2)/k_off).[1][5]

-

Cellular Phosphorylation Assays

These assays measure the phosphorylation status of BTK and its downstream substrates within a cellular context.

-

Objective: To assess the inhibitory effect of this compound on BTK signaling in cells.

-

Procedure:

-

Cells (e.g., HEK293 cells stably expressing BTK or B-cell lymphoma lines) are treated with a range of this compound concentrations.[1]

-

The cells are then stimulated to activate the B-cell receptor (BCR) signaling pathway (e.g., with anti-IgM).

-

Cell lysates are prepared, and the levels of phosphorylated BTK (at autophosphorylation site Y223 or upstream phosphorylation site Y551) and phosphorylated downstream substrates (e.g., PLCγ2) are measured.[1]

-

Detection methods include Western blotting or Meso Scale Discovery (MSD) assays.[10]

-

IC50 values are determined by quantifying the signal intensity at different inhibitor concentrations.[2]

-

Visualizing the Molecular Interactions and Experimental Processes

BTK Signaling Pathway and this compound's Mechanism of Action

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and highlights how this compound exerts its inhibitory effect.

Caption: BTK signaling pathway and this compound's inhibitory action.

Experimental Workflow for Determining this compound's IC50

This diagram outlines the typical workflow for an in vitro kinase assay to determine the IC50 of this compound.

References

- 1. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cllsociety.org [cllsociety.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. ashpublications.org [ashpublications.org]

- 6. immune-system-research.com [immune-system-research.com]

- 7. ashpublications.org [ashpublications.org]

- 8. docwirenews.com [docwirenews.com]

- 9. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

The In Vitro Pharmacodynamics of Pirtobrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacodynamics of pirtobrutinib, a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). This compound represents a significant advancement in the treatment of B-cell malignancies, particularly in overcoming resistance to covalent BTK inhibitors. This document details the mechanism of action, inhibitory potency, selectivity, and cellular effects of this compound in various in vitro models, supported by comprehensive data tables, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Mechanism of Action: Reversible Inhibition of BTK

This compound is a non-covalent inhibitor of BTK, a critical signaling enzyme in the B-cell receptor (BCR) pathway essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1] Unlike first and second-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, this compound binds reversibly to the ATP binding pocket.[1][2] This distinct mechanism allows this compound to effectively inhibit both wild-type BTK and BTK harboring C481 mutations, which are a common cause of acquired resistance to covalent inhibitors.[3][4][5] this compound stabilizes BTK in a closed, inactive conformation, preventing both its autophosphorylation at tyrosine 223 (Y223) and the upstream kinase-mediated phosphorylation at tyrosine 551 (Y551).[3][6]

Quantitative In Vitro Pharmacology

The potency and binding kinetics of this compound have been extensively characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Potency of this compound Against BTK

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-Type BTK | Radiometric ([33P]-ATP) | 3.2 | [3] |

| BTK C481S Mutant | Radiometric ([33P]-ATP) | 1.4 | [3] |

Table 2: Cellular Inhibitory Potency of this compound on BTK Autophosphorylation (Y223)

| Cell Line | BTK Status | IC50 (nM) | Reference |

| HEK293 | Wild-Type | 8.8 | [3] |

| HEK293 | C481S Mutant | 9.8 | [3] |

| Primary CLL cells | Wild-Type | 2.3 (average) | [6] |

Table 3: Binding Affinity and Kinetics of this compound to BTK (Surface Plasmon Resonance)

| Target | KD (nM) | ka (1/Ms) | kd (1/s) | Complex Half-life (t1/2) (hours) | Reference |

| Wild-Type BTK | 3.7 | 2.3 x 105 | 8.5 x 10-4 | 2.4 | [3] |

| BTK C481S Mutant | 2.7 | 1.7 x 105 | 4.6 x 10-4 | 1.5 | [3] |

Table 4: Kinome Selectivity of this compound

| Kinase | Fold Selectivity vs. BTK | Reference |

| TEC | >100 | [3] |

| FYN | >7600 | [3] |

| ERBB4 | >10,000 | [3] |

| MEK1/MEK2 (HCT116 cells) | N/D | [3] |

| MEK1/MEK2 (A375 cells) | N/D | [3] |

N/D: Not Determined

This compound demonstrates high selectivity for BTK, with profiling against a large panel of human kinases showing minimal off-target activity.[3] In a screen of 371 kinases, at a concentration of 1 µM, only BTK and eight other kinases were inhibited by more than 50%.[3] This high selectivity likely contributes to its favorable safety profile.

Impact on B-Cell Receptor (BCR) Signaling

This compound effectively abrogates signaling downstream of the BCR. By inhibiting BTK, it prevents the phosphorylation and activation of key signaling molecules such as Phospholipase C gamma 2 (PLCγ2), which in turn blocks the activation of downstream pathways including the AKT and NF-κB pathways.[2] This disruption of the BCR signaling cascade ultimately leads to the inhibition of B-cell proliferation and survival.[4][6]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound.

Radiometric BTK Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.

Materials:

-

Recombinant human BTK (wild-type and C481S mutant)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

[γ-³³P]ATP

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose filter paper

-

0.75% Phosphoric acid

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add a solution containing the BTK enzyme and the peptide substrate to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for BTK.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 0.75% phosphoric acid.

-

Spot a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit BTK autophosphorylation at Y223 in a cellular context.

Materials:

-

B-cell lymphoma cell lines (e.g., Ramos RA1, REC-1) or primary CLL cells

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Anti-IgM antibody (for BCR stimulation)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Y223), anti-total BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Seed cells at an appropriate density and culture overnight.

-

Serum starve the cells for 4 hours before treatment.

-

Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 2 hours.

-

Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 5 µg/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-BTK (Y223) primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

B-cell lymphoma cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control).

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percent inhibition of cell viability for each concentration and determine the IC50 value.

Conclusion

The in vitro pharmacodynamic profile of this compound establishes it as a potent and highly selective inhibitor of both wild-type and C481-mutant BTK. Its reversible, non-covalent mechanism of action provides a clear advantage in overcoming a key resistance mechanism to covalent BTK inhibitors. The comprehensive data from biochemical and cellular assays demonstrate its ability to effectively inhibit BTK signaling and suppress the proliferation of malignant B-cells. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors in the drug development pipeline.

References

- 1. ashpublications.org [ashpublications.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics of Pirtobrutinib: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirtobrutinib (formerly LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated clinical efficacy in B-cell malignancies. A thorough understanding of its pharmacokinetic (PK) profile in preclinical animal models is crucial for the interpretation of non-clinical safety and efficacy data and for guiding clinical development. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound in key animal models, including detailed experimental protocols and a summary of its absorption, distribution, metabolism, and excretion (ADME) properties.

Introduction

This compound's unique non-covalent binding mechanism allows it to inhibit both wild-type and C481-mutant BTK, a common resistance mechanism for covalent BTK inhibitors.[1][2] Its preclinical development involved extensive characterization in various animal models to establish its pharmacokinetic and pharmacodynamic properties. This document synthesizes the publicly available data on the preclinical pharmacokinetics of this compound in species such as rats and mice.

Pharmacokinetic Profile in Preclinical Models

The pharmacokinetic profile of this compound has been evaluated in several preclinical species, primarily rats and mice. The following sections and tables summarize the key pharmacokinetic parameters observed in these models.

Rodent Models

This compound has been the subject of detailed pharmacokinetic studies in rats. Following oral administration, the compound is readily absorbed.[1] Two key studies provide quantitative data on its plasma concentration-time profile.

Table 1: Summary of this compound Pharmacokinetic Parameters in Rats (Oral Administration)

| Dose (mg/kg) | Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| 10 | Sprague-Dawley | 344 ± 56.6 | 1.08 ± 0.736 | - | 2.95 ± 0.121 | [3] |

| 0.83 | Wistar | 56.22 | 2.0 | 1360 (AUC0-t) | - | N/A |

Note: AUC values are not directly comparable due to different reporting methods (AUC unspecified vs. AUC0-t). Further details on the calculation methods were not available.

Quantitative pharmacokinetic data for this compound in mice is less detailed in the public domain compared to rats. However, preclinical efficacy studies in mouse xenograft models provide insights into its in vivo behavior. The pharmacokinetic profile in mice differs from that in humans and necessitates a twice-daily (BID) oral dosing regimen to maintain adequate exposure for tumor growth inhibition.[4] This suggests a relatively shorter half-life or faster clearance in mice compared to humans.

Non-Rodent Models

Publicly available preclinical pharmacokinetic data for this compound in non-rodent species such as cynomolgus monkeys or dogs is limited at the time of this guide's compilation. A document from the European Medicines Agency (EMA) mentions that in dogs, there was no food effect on the absorption of this compound and that exposures (Cmax and AUC) increased with dose with minimal accumulation.[5]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

This compound is orally bioavailable in preclinical species. In rats and dogs, the compound was readily absorbed following oral administration.[1]

Distribution

Specific tissue distribution studies in preclinical models are not extensively detailed in the available literature. However, the volume of distribution has been estimated in dogs, suggesting tissue distribution.[6]

Metabolism

In vitro studies have identified the primary metabolic pathways for this compound. It is mainly metabolized by cytochrome P450 3A4 (CYP3A4) and direct glucuronidation by UDP-glucuronosyltransferases (UGTs) UGT1A8 and UGT1A9.[3] A European Medicines Agency (EMA) assessment report confirms that the three main human circulating metabolites were also observed in rats after the administration of radiolabeled this compound.[5]

Excretion

Detailed information on the excretion routes (e.g., renal, fecal) of this compound and its metabolites in preclinical animal models is not yet publicly available.

Experimental Protocols

This section outlines the methodologies employed in the key preclinical pharmacokinetic studies cited in this guide.

Rat Pharmacokinetic Study Protocol (10 mg/kg)

-

Animal Model: Male Sprague-Dawley rats.[3]

-

Dosing: Single intragastric administration of 10 mg/kg this compound.[3]

-

Formulation: this compound was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na). [N/A]

-

Blood Sampling: Blood samples were collected from the orbital venous plexus at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. [N/A]

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis. [N/A]

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[3]

Rat Pharmacokinetic Study Protocol (0.83 mg/kg)

-

Animal Model: Male Wistar rats. [N/A]

-

Dosing: Single oral gavage of 0.83 mg/kg this compound. [N/A]

-

Blood Sampling: Blood samples were collected at 0.5, 1, 2, 5, 10, 15, 20, and 25 hours post-dose. [N/A]

-

Bioanalysis: Plasma concentrations were determined by a validated LC-MS/MS method. [N/A]

Bioanalytical Method for this compound Quantification

A robust and sensitive UHPLC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma.[3]

-

Instrumentation: UHPLC system coupled with a triple quadrupole mass spectrometer.[3]

-

Chromatography: Separation was achieved on a C18 column with a gradient mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid.[3]

-

Detection: Multiple reaction monitoring (MRM) in positive ion mode was used to detect this compound and an internal standard.[3]

-

Sample Preparation: Protein precipitation with acetonitrile was used to extract this compound from plasma samples. [N/A]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and BTK Signaling

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. The diagram below illustrates the simplified BCR signaling cascade and the point of inhibition by this compound.

Caption: Simplified BTK signaling pathway and this compound's point of inhibition.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of an orally administered compound like this compound.

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Discussion and Conclusion

The preclinical pharmacokinetic data for this compound in rats demonstrate its oral absorption and provide initial insights into its clearance. The difference in the required dosing frequency between mice (BID) and humans (once daily) highlights the importance of considering interspecies differences in drug metabolism and clearance when extrapolating preclinical findings to the clinical setting.[4]

While the available data provides a solid foundation, further studies detailing the tissue distribution, excretion pathways, and a more comprehensive metabolite profile in various preclinical species would contribute to a more complete understanding of this compound's ADME properties. The lack of publicly available, detailed quantitative pharmacokinetic data in mice and non-human primates represents a current knowledge gap.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a novel UHPLC-MS/MS method for quantitative analysis of this compound in rat plasma: application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Molecular Basis of Pirtobrutinib's High Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the high selectivity of pirtobrutinib, a non-covalent inhibitor of Bruton's tyrosine kinase (BTK). By delving into its unique binding mode, kinase inhibition profile, and the structural interactions that govern its specificity, this document aims to offer a comprehensive resource for professionals in the field of oncology and drug development.

Introduction: A New Paradigm in BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[1][2]

The first and second generations of BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors that form a permanent bond with the Cysteine 481 (C481) residue in the ATP-binding site of BTK.[3][4] While effective, their utility can be limited by off-target effects and the emergence of resistance, most commonly through mutations at the C481 residue.[3][5][6]

This compound represents a significant advancement as a highly selective, non-covalent (reversible) BTK inhibitor.[7][8] Its distinct mechanism of action allows it to overcome the primary resistance mechanism to covalent BTK inhibitors and offers a more favorable safety profile due to its high selectivity.[1][9][10] This guide will dissect the molecular intricacies that confer these advantageous properties.

Mechanism of Action: Reversible Binding and Conformational Stabilization

This compound's mechanism of action is fundamentally different from its covalent predecessors. It functions by reversibly binding to the ATP-binding pocket of BTK, meaning it does not form a permanent chemical bond.[1][7] This non-covalent interaction is key to its ability to inhibit BTK in the presence of C481 mutations that prevent the binding of covalent inhibitors.[6][11]

A crucial aspect of this compound's inhibitory action is its ability to uniquely stabilize BTK in a closed, inactive conformation.[5][12][13] This is evidenced by its prevention of phosphorylation at Tyr551 in the activation loop, a step that is not blocked by covalent BTK inhibitors.[3][5][12] This conformational stabilization effectively locks the enzyme in a non-functional state, potently inhibiting its downstream signaling.[3]

The BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.

Caption: The B-Cell Receptor (BCR) signaling cascade and this compound's point of inhibition.

Structural Basis of High Selectivity

The high selectivity of this compound is a direct result of its unique structural interactions within the ATP-binding site of BTK. X-ray crystallography studies have revealed that this compound does not directly interact with the C481 residue.[3][12] Instead, it establishes an extensive network of hydrogen bonds with other residues and water molecules within the binding pocket.[5][12][13] This intricate network of interactions is responsible for its high-affinity binding and slow dissociation rate from the enzyme.[12]

This binding mode, which is independent of C481, allows this compound to potently inhibit both wild-type BTK and BTK harboring C481 mutations with similar low-nanomolar potency.[5][12]

Logical Relationship of BTK Inhibitor Binding

The diagram below illustrates the difference in binding mechanisms between covalent BTK inhibitors and this compound, particularly in the context of the C481 resistance mutation.

Caption: Comparison of covalent and non-covalent BTK inhibitor binding mechanisms.

Quantitative Analysis of this compound's Potency and Selectivity

This compound demonstrates potent inhibition of both wild-type and C481S-mutant BTK. Its high selectivity is evident from its minimal activity against a broad panel of other human kinases.

In Vitro Potency and Binding Kinetics

The following table summarizes the in vitro inhibitory potency and binding kinetics of this compound against wild-type BTK and the C481S mutant.

| Target | IC₅₀ (nM) | K_D (nM) | Complex Half-Life (t₁/₂) (hours) |

| Wild-Type BTK | 3.2[12] | ~1-10 | 1.5 - 2.4[12] |

| BTK C481S Mutant | 1.4[12] | ~1-10 | 1.5 - 2.4[12] |

Data sourced from preclinical characterization studies.[12]

Kinase Selectivity Profile

This compound exhibits a high degree of selectivity for BTK. In a comprehensive enzymatic profiling study, this compound was found to be highly selective for BTK in over 98% of the human kinome tested.[5][12][13] At a concentration of 1 µM, only BTK and 8 other kinases were inhibited by more than 50%.[13] Further dose-response assays confirmed that this compound retained greater than 100-fold selectivity over other tested kinases in cellular studies.[12][13]

The table below compares the selectivity of this compound with other BTK inhibitors at a concentration of 100 nM against a panel of kinases.

| Inhibitor | Number of Kinases Inhibited >50% at 100 nM |

| This compound | 4 [13] |

| Ibrutinib | 22[13] |

| Zanubrutinib | 6[13] |

| Acalabrutinib | Not specified in source |

This high selectivity is thought to contribute to this compound's favorable safety profile, with fewer off-target side effects compared to covalent inhibitors.[14][15][16]

Resistance Mechanisms

While this compound overcomes resistance mediated by C481 mutations, acquired resistance can still emerge through other mechanisms. The most commonly observed mutations in patients who progress on this compound therapy are located in or near the ATP-binding site and are predicted to sterically block the binding of the drug.[12] These include mutations at the "gatekeeper" residue T474 and at L528.[17][18][19][20] It is noteworthy that approximately one-third to one-half of patients who progress on this compound do not acquire new BTK mutations, suggesting the existence of alternative, BTK-independent resistance mechanisms.[17][18][19]

Experimental Protocols

The characterization of this compound's selectivity and potency relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay is a gold standard for determining the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a purified kinase.

-

Objective: To quantify the potency of this compound against wild-type and mutant BTK.

-

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a peptide substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

-

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT). Dilute purified recombinant human BTK enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and [γ-³³P]ATP in the reaction buffer. Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a 96-well or 384-well plate, add the BTK enzyme, substrate, and this compound dilutions.

-

Initiation: Start the reaction by adding the [γ-³³P]ATP solution.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed under initial velocity conditions.

-

Termination: Stop the reaction by adding phosphoric acid.

-

Detection: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity incorporated into the substrate on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Cellular BTK Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block BTK activity within a cellular context.

-

Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in a B-cell lymphoma cell line.

-

Principle: BTK activation involves autophosphorylation at Tyr223. An immunoassay (e.g., ELISA or Western Blot) is used to detect the levels of phosphorylated BTK (pBTK) in cells treated with the inhibitor.

-

Methodology:

-

Cell Culture: Culture a suitable B-cell line (e.g., Ramos cells) in appropriate media.

-

Treatment: Seed the cells in a multi-well plate and treat with serial dilutions of this compound for a specified duration (e.g., 2 hours).

-

Stimulation: Stimulate the B-cell receptor by adding an anti-IgM antibody for a short period (e.g., 15 minutes) to induce BTK activation.

-

Lysis: Wash the cells with cold PBS and lyse them with a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the cell lysates.

-

Detection (Western Blot):

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for pBTK (Y223).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Re-probe the membrane with an antibody for total BTK as a loading control.

-

-

Data Analysis: Quantify the band intensities for pBTK and total BTK. Calculate the percentage of inhibition of pBTK levels at each this compound concentration and determine the IC₅₀ value.

-

Experimental Workflow for Kinase Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor.

Conclusion

This compound's high selectivity is a product of its novel, non-covalent mechanism of action and its unique structural interactions within the BTK active site. By binding reversibly and independently of the C481 residue, it effectively inhibits both wild-type and C481-mutant BTK. Its ability to stabilize an inactive conformation of the enzyme, coupled with an extensive network of interactions that avoids promiscuous binding to other kinases, underpins its potent and highly selective inhibitory profile. This molecular foundation translates into a promising therapeutic agent with the potential for improved efficacy and a more favorable safety profile in the treatment of B-cell malignancies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 3. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound after a covalent BTK inhibitor in CLL/SLL [lymphomahub.com]

- 7. Facebook [cancer.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. This compound: the ‘brute’ with a softer side - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety of Extended this compound Exposure in Relapsed and/or Refractory B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Exploring Genetic Mechanisms of this compound Resistance | Docwire News [docwirenews.com]

- 18. ashpublications.org [ashpublications.org]

- 19. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

Pirtobrutinib's Efficacy Against BTK C481S Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pirtobrutinib's mechanism of action and its robust activity against the Bruton's tyrosine kinase (BTK) C481S mutation, a common mechanism of resistance to covalent BTK inhibitors (cBTKis). This compound, a highly selective, non-covalent (reversible) BTK inhibitor, offers a promising therapeutic option for patients with B-cell malignancies who have developed resistance to prior cBTKi therapies.[1][2][3]

Introduction: The Challenge of Covalent BTK Inhibitor Resistance

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[4][5][6][7] First- and second-generation BTK inhibitors, such as ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib, are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the ATP-binding site of BTK.[8][9][10] This covalent binding effectively inactivates the kinase.

However, a significant challenge in the long-term treatment with cBTKis is the emergence of acquired resistance. The most common mechanism of resistance is a mutation at the C481 residue, most frequently a substitution of cysteine with serine (C481S).[1][2][8][11] This mutation disrupts the covalent binding of the inhibitor, leading to reactivation of BTK signaling and subsequent disease progression.[11][12]

This compound: A Non-Covalent Approach to Overcoming Resistance

This compound was designed to overcome the limitations of cBTKis by employing a non-covalent, reversible binding mechanism.[1][13] It binds to the ATP-binding pocket of BTK through a network of interactions that are independent of the C481 residue.[14][15] This allows this compound to potently inhibit both wild-type (WT) BTK and BTK harboring the C481S mutation.[1][2][8][16]

Biochemical and Cellular Activity

In vitro studies have consistently demonstrated this compound's potent inhibition of both WT and C481S-mutant BTK. Biochemical and cellular assays have shown that this compound maintains its inhibitory activity against the C481S mutant, a key differentiator from covalent inhibitors.[1][16][17]

| Parameter | BTK Wild-Type (WT) | BTK C481S Mutant | Reference |

| This compound IC50 (Biochemical Assay) | 4.2 nM | 16 nM | [16] |

| Ibrutinib IC50 (Biochemical Assay) | 2.3 nM | Ineffective | [16] |

Table 1: Comparative IC50 values of this compound and ibrutinib against wild-type and C481S mutant BTK in a biochemical assay.

Clinical Efficacy in Patients with BTK C481S Mutation

Clinical trial data from the BRUIN study has substantiated the preclinical findings, demonstrating significant clinical activity of this compound in patients with B-cell malignancies who have been previously treated with a cBTKi, including those with the BTK C481S mutation.[3][18][19]

| Patient Cohort (CLL/SLL) | Overall Response Rate (ORR) | Reference |

| Previously treated with a covalent BTKi | 80% | [18][19] |

| With BTK C481S mutation | Efficacious (Specific ORR subgroup data varies by publication) | [8][20] |

| Without BTK C481S mutation | 73.9% | [8][20] |

Table 2: Overall response rates of this compound in patients with Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) from the BRUIN trial.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the BTK signaling pathway and the differential effects of covalent and non-covalent inhibitors in the context of the C481S mutation.

Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the activity of this compound against the BTK C481S mutation.

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified wild-type and C481S mutant BTK enzymes.

Methodology:

-

Recombinant human BTK (wild-type or C481S mutant) is incubated with a peptide substrate and [γ-³³P]ATP in a kinase assay buffer.

-

Serial dilutions of this compound or a control inhibitor (e.g., ibrutinib) are added to the reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

-

The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

-

The amount of incorporated ³³P is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[14][15]

Cellular BTK Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context by measuring its autophosphorylation.

Methodology:

-

HEK293 cells are stably transfected to express either wild-type BTK or C481S BTK.[16]

-

Cells are treated with a dose range of this compound or ibrutinib for a specified duration (e.g., 2 hours).[16]

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein lysate are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated BTK (pBTK at Tyr223) and total BTK.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

Densitometry is used to quantify the levels of pBTK relative to total BTK, and IC50 values are calculated.[16]

Cell Viability and Proliferation Assays

Objective: To evaluate the effect of this compound on the viability and proliferation of B-cell malignancy cell lines or primary patient cells harboring the BTK C481S mutation.

Methodology:

-

Chronic Lymphocytic Leukemia (CLL) cells from patients with either wild-type or C481S BTK are cultured.[1][2]

-

Cells are treated with various concentrations of this compound or control inhibitors.

-

For viability assays, after a set incubation period (e.g., 48 hours), apoptosis is measured using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.[1]

-

For proliferation assays, cells are labeled with a fluorescent dye (e.g., CellTrace Violet) and stimulated to proliferate. After an extended culture period (e.g., 10 days), dye dilution is measured by flow cytometry to assess the extent of cell division.[16]

Cytokine Secretion Assay

Objective: To measure the impact of this compound on the secretion of pro-survival chemokines, such as CCL3 and CCL4, from primary CLL cells.

Methodology:

-

Primary CLL cells (both wild-type and C481S BTK) are treated with this compound, ibrutinib, or acalabrutinib at a fixed concentration (e.g., 1 µM) for 24 hours.[16]

-

After incubation, the cell culture supernatant is collected.

-

The concentrations of CCL3 and CCL4 in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocol.[16]

Emergence of Resistance to this compound

While this compound effectively overcomes resistance mediated by the C481S mutation, acquired resistance to this compound can still occur.[2] Studies have shown that upon progression on this compound, there is often a clearance of the BTK C481S clone.[18][19] However, new, non-C481S BTK mutations can emerge, such as those at the gatekeeper residue (T474) or kinase-impaired mutations (L528W).[16][18][21] These findings highlight the ongoing evolution of resistance mechanisms and the need for continued research and development of novel therapeutic strategies. Interestingly, a significant portion of patients who progress on this compound do not acquire new BTK mutations, suggesting that alternative, BTK-independent resistance mechanisms also play a role.[18][22]

Conclusion